N-(3-aminopropyl)isonicotinamide
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Overview
Description
N-(3-aminopropyl)isonicotinamide: is a chemical compound with the molecular formula C9H13N3O It is a derivative of isonicotinamide, where the amide nitrogen is connected to a 3-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)isonicotinamide typically involves the reaction of isonicotinic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(3-aminopropyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: N-(3-aminopropyl)isonicotinamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives and functionalized compounds .
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It can be used in the development of molecular probes and bioactive compounds .
Medicine: Its amine group allows for modifications that can enhance its pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Isonicotinamide: A simpler derivative with a similar structure but lacking the 3-aminopropyl group.
Nicotinamide: Another related compound with a carboxamide group in the 3-position.
Uniqueness: N-(3-aminopropyl)isonicotinamide is unique due to the presence of the 3-aminopropyl group, which imparts distinct chemical and biological properties. This modification allows for a wider range of chemical reactions and interactions with biological targets compared to its simpler analogs .
Properties
IUPAC Name |
N-(3-aminopropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-4-1-5-12-9(13)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRURQJIDPVUYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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